molecular formula C16H17NO2 B14866893 2-Amino-4-biphenyl-2-YL-butyric acid

2-Amino-4-biphenyl-2-YL-butyric acid

Cat. No.: B14866893
M. Wt: 255.31 g/mol
InChI Key: NXZFLCADEKRKMC-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-biphenyl-2-yl-butyric acid is an organic compound that belongs to the class of amino acids It features a biphenyl group attached to a butyric acid backbone, with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-4-biphenyl-2-yl-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives and butyric acid.

    Formation of Intermediate: The biphenyl derivative undergoes a series of reactions, including halogenation and subsequent substitution reactions, to introduce the butyric acid moiety.

    Amination: The intermediate compound is then subjected to amination reactions to introduce the amino group at the desired position.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods: Industrial production of (S)-2-amino-4-biphenyl-2-yl-butyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-4-biphenyl-2-yl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

(S)-2-Amino-4-biphenyl-2-yl-butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-2-amino-4-biphenyl-2-yl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    ®-2-Amino-4-biphenyl-2-yl-butyric acid: The enantiomer of the compound with different stereochemistry.

    2-Amino-4-phenylbutyric acid: A similar compound with a single phenyl group instead of a biphenyl group.

    4-Amino-3-phenylbutyric acid: Another related compound with different positioning of the amino and phenyl groups.

Uniqueness: (S)-2-Amino-4-biphenyl-2-yl-butyric acid is unique due to its specific stereochemistry and the presence of a biphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-4-(2-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(16(18)19)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,15H,10-11,17H2,(H,18,19)

InChI Key

NXZFLCADEKRKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCC(C(=O)O)N

Origin of Product

United States

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